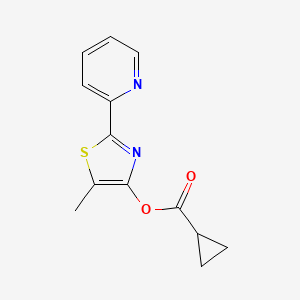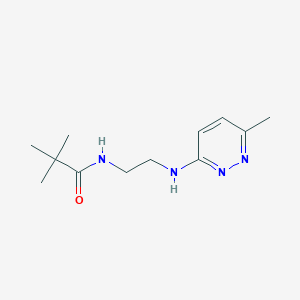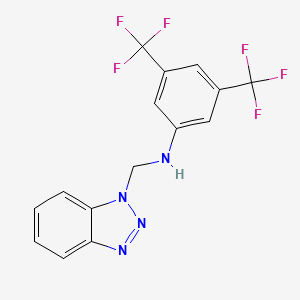
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives and related compounds, which can provide insights into the chemical behavior and synthesis of structurally similar compounds. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure, which often exhibit significant biological activity and are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives can involve cyclization reactions, as seen in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Another example is the synthesis of 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which utilized microwave irradiation and a catalyst . These methods highlight the versatility of thiazole synthesis, which may be applicable to the synthesis of "this compound" by adapting the core structure and substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated for certain pyrrolidine-2-carboxylate derivatives . The conformational polymorphs of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, have been studied to understand their potential biological activity . These studies provide a foundation for analyzing the molecular structure of "this compound" and predicting its behavior.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including cycloadditions, as seen with pyrrolo[1,2-c]thiazoles . The reactivity of these compounds towards electron-deficient alkenes and alkynes can be rationalized using Frontier Molecular Orbital (FMO) theory. This information could be useful in predicting the reactivity of "this compound" in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their substituents and molecular structure. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined to understand their chemical behavior . Additionally, the solubility and crystallization behavior of compounds, as observed in the study of conformational polymorphs , can provide insights into the physical properties of "this compound."
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Antimicrobial Properties: Research has shown the synthesis and antimicrobial activity of derivatives related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate. These compounds have exhibited interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Anticancer Potential
- Anticancer Agents: Novel pyridine-thiazole hybrid molecules, structurally related to the chemical , have been synthesized and evaluated for their cytotoxic action against various cancer cell lines. Notably, certain derivatives have shown high antiproliferative activity and selectivity for cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Antifungal and Herbicidal Applications
- Fungicidal and Herbicidal Activity: Derivatives of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, structurally related to the compound , have demonstrated significant antifungal and herbicidal activities. This highlights the compound's potential applications in agriculture and antifungal research (Tian et al., 2009).
Synthesis and Bioactivity
- Synthetic Pathways and Bioactivity: The compound and its derivatives have been synthesized through various chemical reactions, and their bioactivity has been evaluated in different contexts, demonstrating the compound's versatility in chemical synthesis and potential applications in various fields of biological research (Žugelj et al., 2009).
Molecular Docking and DNA Interaction
- Molecular Docking Studies: Some derivatives of the compound have been studied for their interaction with DNA, showing promising affinity towards the DNA double helix. This suggests potential applications in the study of DNA interactions and drug development (Kamat et al., 2019).
Antioxidant Properties
- Antioxidant Agent: Thiazole derivatives, closely related to the compound, have been synthesized and evaluated for their antioxidant efficacy, indicating the potential of these compounds as antioxidants in various medical and cosmetic applications (Hossan, 2020).
properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJOBADDXVCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)
![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)
![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)
![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)


![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)

